molecular formula C20H22N2O4 B2401932 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate CAS No. 956711-37-8

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B2401932
CAS No.: 956711-37-8
M. Wt: 354.406
InChI Key: MQNWBJNFCWCBOR-UHFFFAOYSA-N
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Description

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[331]nonane-3-carboxylate is a complex organic compound that features a bicyclo[331]nonane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of aniline derivatives followed by esterification and cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products .

Scientific Research Applications

Chemistry

In chemistry, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions .

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The bicyclo[3.3.1]nonane core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate lies in its combination of the bicyclo[3.3.1]nonane core with the cyano and amide functionalities. This unique structure provides a versatile platform for various chemical modifications and applications .

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-9-10-22(17-7-2-1-3-8-17)18(23)13-26-20(25)16-11-14-5-4-6-15(12-16)19(14)24/h1-3,7-8,14-16H,4-6,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNWBJNFCWCBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)OCC(=O)N(CC#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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